5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide
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Description
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a useful research compound. Its molecular formula is C13H14F3N3O2S and its molecular weight is 333.33. The purity is usually 95%.
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Biological Activity
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields including agriculture and pharmaceuticals.
- Molecular Formula : C13H14F3N3O2S
- Molecular Weight : 333.33 g/mol
- CAS Number : 477850-72-9
This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. Inhibition of PDS can lead to herbicidal effects by disrupting the growth of target weeds.
1. Herbicidal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant herbicidal properties. For instance, a related compound showed enhanced post-emergence herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha . The mechanism involves the inhibition of PDS, leading to the accumulation of phytoene and subsequent phytotoxic effects.
2. Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activities. The compound has shown efficacy against certain bacterial strains by disrupting cell wall synthesis and inhibiting DNA replication processes. This makes it a candidate for further development in antimicrobial therapies.
3. Anticancer Potential
Preliminary research indicates that triazole derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways. This compound's structural features could facilitate interactions with molecular targets involved in cancer progression, warranting further investigation into its anticancer properties.
Case Studies
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-20-11(21-2)7-10-17-18-12(22)19(10)9-5-3-4-8(6-9)13(14,15)16/h3-6,11H,7H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRFFUPZVWOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.